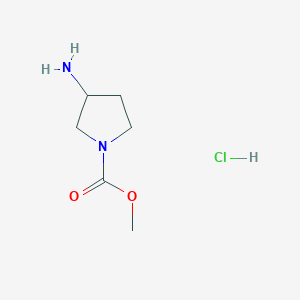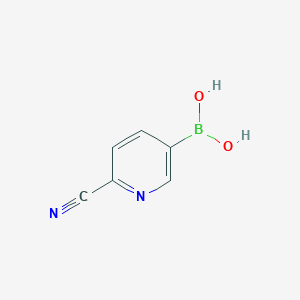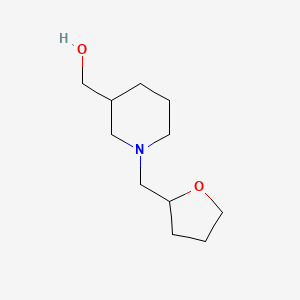
(1-((Tetrahidrofurano-2-il)metil)piperidin-3-il)metanol
Descripción general
Descripción
“(1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol” is a chemical compound with the CAS number 1248474-48-7 . Its molecular formula is C11H21NO2 and it has a molecular weight of 199.29 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring (a six-membered ring with one nitrogen atom), a tetrahydrofuran ring (a five-membered ring with one oxygen atom), and a methanol group .Aplicaciones Científicas De Investigación
Diseño y Síntesis de Fármacos
Los derivados de piperidina se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Desempeñan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides .
Actividad Biológica
Los compuestos que contienen piperidina representan uno de los bloques medicinales sintéticos más importantes para la construcción de fármacos . Se han asociado con una amplia gama de actividades biológicas, lo que los hace valiosos en el desarrollo de nuevos agentes terapéuticos .
Aplicaciones Farmacológicas
Las aplicaciones farmacéuticas de las piperidinas sintéticas y naturales se han cubierto ampliamente en la literatura científica . Se han utilizado en el descubrimiento y la evaluación biológica de posibles fármacos .
Conjuntos Químicos
Ciertos derivados de piperidina se han utilizado como enlazadores rígidos en el desarrollo de PROTAC (Quimera de Orientación de Proteólisis) para la degradación de proteínas dirigida .
Química Orgánica
El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna . Los derivados de piperidina se han utilizado en varias reacciones intra e intermoleculares que conducen a la formación de varios otros derivados .
Reacciones Multicomponentes
Los derivados de piperidina se han utilizado en reacciones multicomponentes, un tipo de reacción en la que tres o más reactivos se combinan para formar un producto .
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds are known to interact with various targets, leading to a range of biological and pharmacological activities . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
(1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of (1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can modulate the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, (1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding often results in conformational changes in the enzyme structure, which can enhance or reduce their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of (1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
(1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism may also involve the participation of cofactors, which can further modulate its biochemical activity .
Transport and Distribution
The transport and distribution of (1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and affinity for different cellular components .
Subcellular Localization
(1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol exhibits specific subcellular localization patterns, which are crucial for its activity. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can significantly impact the compound’s function, as they determine the specific cellular processes and pathways it can influence .
Propiedades
IUPAC Name |
[1-(oxolan-2-ylmethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXRIWKDGVOJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCCO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



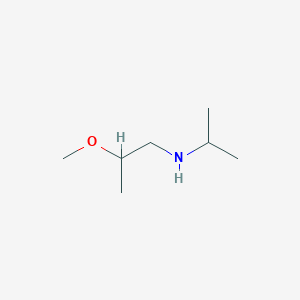

![2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1464033.png)
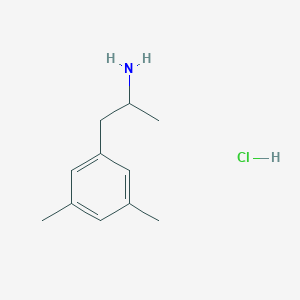
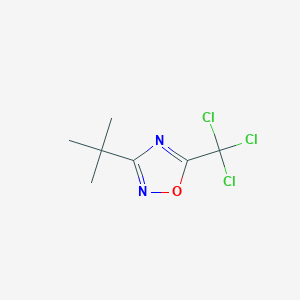

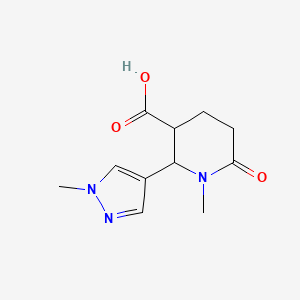
![1-[3-(Cyclopentyloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1464038.png)
![[4-(Methylamino)thian-4-yl]methanol hydrochloride](/img/structure/B1464044.png)
![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol](/img/structure/B1464046.png)

